

# Commercial Availability and Technical Profile of 1-(3-Bromophenyl)-2-methylpropan-1-one

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## Compound of Interest

Compound Name: 1-(3-Bromophenyl)-2-methylpropan-1-one

Cat. No.: B1287588

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a detailed synthesis protocol for the chemical compound **1-(3-Bromophenyl)-2-methylpropan-1-one**. Additionally, it explores its potential role as a modulator of cellular signaling pathways, offering insights for its application in research and drug development.

## Commercial Availability

**1-(3-Bromophenyl)-2-methylpropan-1-one** is readily available from a variety of commercial chemical suppliers. It is typically offered in research-grade purities. Researchers can procure this compound from vendors specializing in fine chemicals and intermediates.

## Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for **1-(3-Bromophenyl)-2-methylpropan-1-one** is presented in the tables below. This data has been compiled from publicly available resources.<sup>[1][2]</sup>

Table 1: Chemical Identification

Identifier	Value
IUPAC Name	1-(3-bromophenyl)-2-methylpropan-1-one[1]
CAS Number	2415-93-2[1][2]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BrO[1][2][3]
Molecular Weight	227.10 g/mol [1]
InChI	InChI=1S/C10H11BrO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3[1]
SMILES	<chem>CC(C)C(=O)C1=CC(=CC=C1)Br</chem> [1]

Table 2: Physical and Chemical Properties

Property	Value
XLogP3	3.4[1]
Hydrogen Bond Donor Count	0[1]
Hydrogen Bond Acceptor Count	1[1]
Rotatable Bond Count	2[1]
Exact Mass	225.99933 Da[1]
Monoisotopic Mass	225.99933 Da[1]
Topological Polar Surface Area	17.1 Å <sup>2</sup>
Heavy Atom Count	12[1]
Complexity	165[1]

Table 3: Safety and Hazard Information

Hazard Statement Code	Description
H302	Harmful if swallowed[1]
H315	Causes skin irritation[1]
H319	Causes serious eye irritation[1]
H335	May cause respiratory irritation[1]

Note: This safety information is a summary. Researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

## Synthesis Methodology: Friedel-Crafts Acylation

The synthesis of **1-(3-Bromophenyl)-2-methylpropan-1-one** can be effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of bromobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride ( $\text{AlCl}_3$ ). [4][5][6] The bulky isobutyryl group favors substitution at the meta position relative to the bromine atom on the benzene ring.

## Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of substituted benzenes. [4][5][6][7][8][9]

Materials:

- Bromobenzene
- Isobutyryl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Anhydrous dichloromethane (DCM)
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Addition funnel
- Reflux condenser with a gas trap (e.g., a drying tube with calcium chloride or an outlet to a scrubber)
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and an addition funnel. Attach a reflux condenser fitted with a gas trap to the flask. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
- **Catalyst Suspension:** To the round-bottom flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents relative to the limiting reagent) and anhydrous dichloromethane. Cool the suspension in an ice bath with stirring.
- **Formation of Acylium Ion:** Add isobutyryl chloride (1.0 equivalent) to the addition funnel, diluted with a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred  $\text{AlCl}_3$  suspension over 15-30 minutes, maintaining the temperature at 0-5 °C. The formation of the acylium ion is an exothermic process.
- **Acylation Reaction:** After the addition of isobutyryl chloride is complete, add bromobenzene (1.0 to 1.2 equivalents) dropwise via the addition funnel over 30 minutes, keeping the temperature between 0-10 °C.

- **Reaction Progression:** Once the addition of bromobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto crushed ice containing a small amount of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **1-(3-Bromophenyl)-2-methylpropan-1-one** can be purified by vacuum distillation or flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

## Potential Biological Activity and Signaling Pathway Involvement

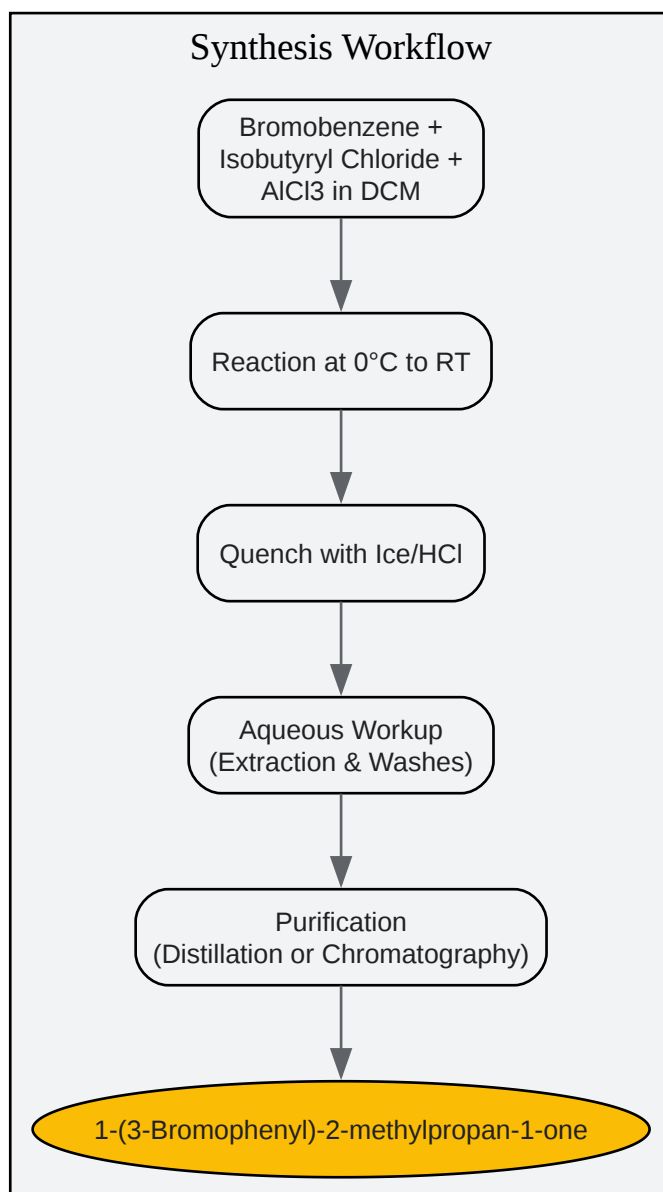
While specific biological targets for **1-(3-Bromophenyl)-2-methylpropan-1-one** are not extensively documented in publicly available literature, its structural features, particularly the substituted aryl ketone moiety, are present in numerous kinase inhibitors. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.<sup>[10][11][12][13]</sup> Inhibitors of this pathway, such as those targeting MEK or ERK, often contain a core structure that can interact with the ATP-binding pocket of these kinases.<sup>[11][14]</sup>

Based on this structural analogy, it is hypothesized that **1-(3-Bromophenyl)-2-methylpropan-1-one** could act as a scaffold for the development of inhibitors targeting kinases within the

MAPK pathway or other related signaling cascades. The bromophenyl group can engage in halogen bonding or occupy hydrophobic pockets, while the ketone functionality can act as a hydrogen bond acceptor.

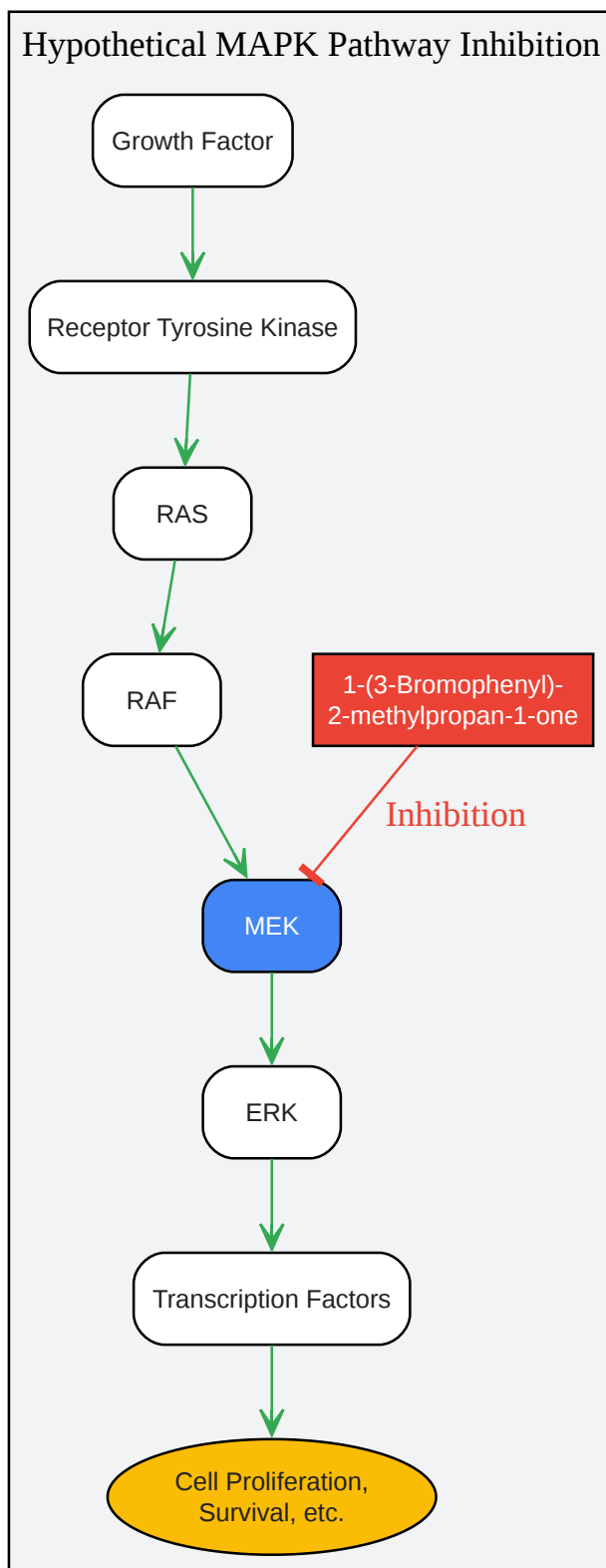
## Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and a hypothetical interaction with a key cellular signaling pathway.



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Synthesis workflow for **1-(3-Bromophenyl)-2-methylpropan-1-one**.



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Hypothetical inhibition of the MAPK signaling pathway.

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